molecular formula C12H24N2O2 B12697113 N-Butyl-3-((1-oxobutyl)amino)butanamide CAS No. 82024-13-3

N-Butyl-3-((1-oxobutyl)amino)butanamide

Cat. No.: B12697113
CAS No.: 82024-13-3
M. Wt: 228.33 g/mol
InChI Key: RWZHNOUREISRTF-UHFFFAOYSA-N
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Description

N-Butyl-3-((1-oxobutyl)amino)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butyl group attached to the nitrogen atom and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-((1-oxobutyl)amino)butanamide can be achieved through several methods. One common approach involves the reaction of butylamine with butanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

Butylamine+Butanoyl chlorideThis compound+HCl\text{Butylamine} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Butylamine+Butanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while reduction could produce butylamine derivatives.

Scientific Research Applications

N-Butyl-3-((1-oxobutyl)amino)butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-Butyl-3-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-((1-oxobutyl)amino)butanamide
  • N-Butyl-3-((1-oxopropyl)amino)butanamide
  • N-Butyl-3-((1-oxobutyl)amino)pentanamide

Uniqueness

N-Butyl-3-((1-oxobutyl)amino)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82024-13-3

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(butanoylamino)-N-butylbutanamide

InChI

InChI=1S/C12H24N2O2/c1-4-6-8-13-12(16)9-10(3)14-11(15)7-5-2/h10H,4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

RWZHNOUREISRTF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC(C)NC(=O)CCC

Origin of Product

United States

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